2-Chloro-6-fluoro-N-methylaniline;hydrochloride
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Overview
Description
2-Chloro-6-fluoro-N-methylaniline;hydrochloride is a chemical compound with the molecular formula C7H7ClFN.ClH. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a methyl group is attached to the nitrogen atom.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-6-fluoro-N-methylaniline Hydrochloride are currently unknown .
Mode of Action
Aniline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Aniline derivatives can potentially be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Aniline derivatives are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The effects would depend on the specific biological targets of the compound and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluoro-N-methylaniline Hydrochloride . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-N-methylaniline;hydrochloride typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 2-chloro-6-fluoroaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-N-methylaniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced products.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-6-fluoro-N-methylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methylaniline: Lacks the fluorine atom at the 6 position.
6-Fluoro-N-methylaniline: Lacks the chlorine atom at the 2 position.
N-Methyl-3-chloroaniline: Chlorine atom is at the 3 position instead of the 2 position.
Uniqueness
2-Chloro-6-fluoro-N-methylaniline;hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual substitution can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHHHWKTEAKTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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